Cas no 162635-04-3 (Temsirolimus)

Temsirolimus structure
Produktname:Temsirolimus
Temsirolimus Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Temsirolimus
- Temsirolimus (CCI-779, NSC 683864)
- 42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate]Rapamycin
- Temsirolimus (cell cycle inhibitor 779,CCI-779,Torisel®)
- [14C]-Temsirolimus
- CCI779
- CCL-779
- Rapamycin (42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate]
- rapaMycin 42-ester with 3-hydroxy-2-(hydroxyMethyl)-2-Methylpropionic acid
- TeMsiroliMus (~)
- TeMsiroliMus (CCI-779,Torisel)
- TeMsiroliMus (Torisel)
- CCI-779
- Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]
- C15182
- NSC 683864
- Temsirolimus(CCI-779)
- Torisel
- 624KN6GM2T
- 42-[3-Hydroxy-2-methylpropanoate
- Cci 779
- Temserolimus
- Temsirolimus - Torisel
- Rapamycin 42-(2,2-bis(hydroxymethyl)propionate)
- DSSTox_CID_20945
- DSSTox_RID_79605
- DSSTox_GSID_40945
- 42-(3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate)rapamycin
- Rapamycin 42-[3-hydroxy-2-(hydroxym
- Rapamycin 42-ester with 2,2-bis-(hydroxymethyl)propionic acid
- GTPL5892
- Temsirolimus (>80%)
- Rapamycin 42-
- CHEBI:79699
- L01XE09
- CHEMBL1201182
- TEMSIROLIMUS [WHO-DD]
- BRD-K08177763-001-02-6
- DTXCID0020945
- TEMSIROLIMUS [INN]
- TEMSIROLIMUS [ORANGE BOOK]
- NCGC00167518-09
- WAY-CCI 779
- AKOS025142069
- SR-01000898799-3
- s1044
- Q7699074
- NSC-683864
- CCG-264790
- TEMSIROLIMUS [JAN]
- T3574
- J-009958
- MFCD00934421
- Temsirolimus [USAN:INN:BAN:JAN]
- TEMSIROLIMUS [EMA EPAR]
- TEMSIROLIMUS (MART.)
- CBPNZQVSJQDFBE-FUXHJELOSA-N
- Tox21_112515
- AM84554
- SCHEMBL18792
- NCGC00167518-01
- AB01274736-01
- 162635-04-3
- TEMSIROLIMUS [MI]
- NCGC00167518-02
- SR-01000898799
- Temsirolimus [USAN]
- TEMSIROLIMUS [MART.]
- UNII-624KN6GM2T
- Rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
- Temsirolimus, >=98% (HPLC)
- BDBM50343413
- CAS-162635-04-3
- HY-50910
- (1R,2R,4S)-4-{(2R)-2-[(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,30S,34aS)-9,27-dihydroxy-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-1,5,11,28,29-pentaoxo-1,4,5,6,9,10,11,12,13,14,21,22,23,24,25,26,27,28,29,31,32,33,34,34a-tetracosahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontin-3-yl]propyl}-2-methoxycyclohexyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
- A4I
- DTXSID2040945
- TEMSIROLIMUS [VANDF]
- CS-0129
- NCGC00167518-05
- 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]-rapamycin
- HSDB 7931
- AB01274736_02
- temsirolimusum
- [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
- Temsirolimus?
- SDCCGSBI-0654330.P001
-
- MDL: MFCD00934421
- Inchi: 1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13-,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1
- InChI-Schlüssel: CBPNZQVSJQDFBE-PXVOFZQNSA-N
- Lächelt: O(C([H])([H])[H])[C@@]1([H])[C@@]([H])(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]([H])(C([H])([H])[H])[C@]2([H])C([H])([H])C([C@@]([H])(C([H])=C(C([H])([H])[H])[C@]([H])([C@]([H])(C([C@]([H])(C([H])([H])[H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])=C([H])C([H])=C([H])C([H])=C(C([H])([H])[H])[C@]([H])(C([H])([H])[C@]3([H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])[C@@](C(C(N4C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@@]4([H])C(=O)O2)=O)=O)(O[H])O3)OC([H])([H])[H])=O)OC([H])([H])[H])O[H])C([H])([H])[H])=O)C1([H])[H])OC(C(C([H])([H])[H])(C([H])([H])O[H])C([H])([H])O[H])=O |c:35,66,70,t:62|
Berechnete Eigenschaften
- Genaue Masse: 1029.60000
- Monoisotopenmasse: 1029.602
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 73
- Anzahl drehbarer Bindungen: 11
- Komplexität: 2010
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 15
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 4
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 242
- XLogP3: 5.6
Experimentelle Eigenschaften
- Dichte: 1.21
- Schmelzpunkt: 99-101°C
- Siedepunkt: 1048.4±75.0 °C at 760 mmHg
- Flammpunkt: 587.8℃
- Brechungsindex: 1.553
- Löslichkeit: Soluble in chloroform, methanol.
- PSA: 241.96000
- LogP: 5.66030
- Dampfdruck: 0.0±0.6 mmHg at 25°C
- Merck: 9142
Temsirolimus Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H301
- Warnhinweis: P301 + P310
- WGK Deutschland:3
- Sicherheitshinweise: 24/25
- RTECS:VE6257000
- Lagerzustand:4°C, protect from light, stored under nitrogen
Temsirolimus Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0129-25mg |
Temsirolimus |
162635-04-3 | 99.56% | 25mg |
$251.0 | 2022-04-27 | |
eNovation Chemicals LLC | D480430-100mg |
Rapamycin, 42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate] |
162635-04-3 | 98% | 100mg |
$255 | 2024-05-24 | |
eNovation Chemicals LLC | Y0973942-1g |
Temsirolimus |
162635-04-3 | 98% | 1g |
$1250 | 2024-08-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2145-5 mg |
Temsirolimus |
162635-04-3 | 97.76% | 5mg |
¥537.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T126606-25mg |
Temsirolimus |
162635-04-3 | ≥98% | 25mg |
¥1441.90 | 2023-08-31 | |
TRC | T017960-5mg |
Temsirolimus (>80%) |
162635-04-3 | 5mg |
$92.00 | 2023-05-17 | ||
BioAustralis | BIA-T1386-5 mg |
Temsirolimus |
162635-04-3 | >95%byHPLC | 5mg |
$354.00 | 2023-09-16 | |
abcr | AB352317-10 mg |
Temsirolimus, 99%; . |
162635-04-3 | 99% | 10 mg |
€295.10 | 2023-07-19 | |
FUJIFILM | 200-20663-25mg |
Temsirolimus (mixture of isomers) |
162635-04-3 | 25mg |
JPY 50,000 | 2021-11-29 | ||
ChemScence | CS-0129-5mg |
Temsirolimus |
162635-04-3 | 99.56% | 5mg |
$79.0 | 2022-04-27 |
Temsirolimus Verwandte Literatur
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Macrolid-Lactame Macrolid-Lactame
- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Macrolid-Lactame
- Pharmazeutische und Biochemische Produkte medizinisch Zielklasse
162635-04-3 (Temsirolimus) Verwandte Produkte
- 159351-69-6(Everolimus)
- 162635-03-2(Temsirolimus Acetonide)
- 104987-12-4(Ascomycin)
- 104987-30-6(Dihydro FK-506)
- 131944-48-4((E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity)
- 53123-88-9(Rapamycin)
- 109581-93-3(Tacrolimus monohydrate)
- 144490-63-1(19-Epi FK-506)
- 134590-88-8(Iso-FK-506 (iso-Tacrolimus))
- 151519-50-5(7-O-Demethyl rapamycin)
Empfohlene Lieferanten
atkchemica
(CAS:162635-04-3)Temsirolimus

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:162635-04-3)Temsirolimus

Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):328.0/554.0/1300.0